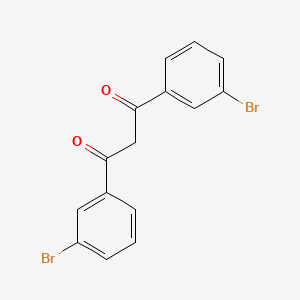

1,3-Bis(3-bromophenyl)propane-1,3-dione

Description

BenchChem offers high-quality 1,3-Bis(3-bromophenyl)propane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Bis(3-bromophenyl)propane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(3-bromophenyl)propane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Br2O2/c16-12-5-1-3-10(7-12)14(18)9-15(19)11-4-2-6-13(17)8-11/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJFWXGQAHZWCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)CC(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 1,3-Bis(3-bromophenyl)propane-1,3-dione

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,3-Bis(3-bromophenyl)propane-1,3-dione, a valuable β-diketone intermediate in various fields of chemical research, including medicinal and coordination chemistry. The document details the predominant synthetic strategy, the Claisen condensation, offering a deep dive into the reaction mechanism, causal factors influencing experimental choices, and a field-proven, step-by-step protocol. This guide is intended for researchers, scientists, and professionals in drug development seeking a robust and reproducible methodology for the preparation of substituted dibenzoylmethane derivatives.

Introduction: The Significance of β-Diketones

The 1,3-dicarbonyl moiety is a cornerstone functional group in organic synthesis and serves as a critical building block for a vast array of heterocyclic compounds and a versatile ligand in coordination chemistry.[1] Molecules belonging to the 1,3-diaryl-1,3-propanedione class, often referred to as dibenzoylmethanes, are of particular interest due to their prevalence in natural products and their application as intermediates for biologically active molecules.[1]

1,3-Bis(3-bromophenyl)propane-1,3-dione, the subject of this guide, incorporates two bromophenyl groups, which provide reactive handles for further synthetic transformations, such as cross-coupling reactions, making it a highly valuable precursor for constructing more complex molecular architectures. Its synthesis, therefore, is a key enabling step for various research and development programs. This guide focuses on the most reliable and widely adopted method for its preparation: the base-catalyzed Claisen condensation.

Strategic Analysis: The Claisen Condensation Pathway

The formation of the central propane-1,3-dione core is most efficiently achieved via a Claisen condensation reaction. This classic carbon-carbon bond-forming reaction involves the coupling of an enolizable ketone with an ester in the presence of a strong base.[2][3]

For the synthesis of the symmetrical 1,3-Bis(3-bromophenyl)propane-1,3-dione, the most logical and direct approach is the self-condensation of 3'-bromoacetophenone or, more commonly, the cross-condensation of 3'-bromoacetophenone with an ester derivative of 3-bromobenzoic acid, such as ethyl 3-bromobenzoate.

The Reaction Mechanism: A Stepwise Examination

The causality behind the Claisen condensation lies in the acidity of the α-protons of the ketone and the electrophilicity of the ester's carbonyl carbon. The reaction proceeds through several distinct, base-mediated steps:

-

Enolate Formation : A strong base abstracts an α-proton from 3'-bromoacetophenone. This is the critical initiating step, as the resulting enolate is a potent carbon nucleophile. The choice of base is paramount; it must be strong enough to deprotonate the ketone (pKa ≈ 19-20 in DMSO) but not so reactive as to promote significant side reactions. Bases like sodium amide (NaNH₂), sodium hydride (NaH), or sodium ethoxide (NaOEt) are commonly employed.[2][3]

-

Nucleophilic Acyl Substitution : The newly formed enolate attacks the electrophilic carbonyl carbon of the ethyl 3-bromobenzoate molecule. This forms a tetrahedral intermediate.

-

Elimination : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide (⁻OEt) leaving group.

-

Deprotonation (Driving Force) : The resulting β-diketone product is significantly more acidic (pKa ≈ 9-11) than the starting ketone. The ethoxide generated in the previous step (or any other base present) rapidly deprotonates the central methylene group of the diketone. This final, essentially irreversible acid-base reaction drives the equilibrium towards the formation of the product enolate salt.

-

Acidic Work-up : The stable sodium salt of the β-diketone is protonated during an acidic work-up to yield the final, neutral 1,3-Bis(3-bromophenyl)propane-1,3-dione product.[4]

The entire mechanistic sequence is illustrated in the diagram below.

Caption: The Claisen condensation mechanism for the synthesis of the target dione.

Field-Proven Experimental Protocol

This protocol is a self-validating system adapted from established procedures for dibenzoylmethane synthesis.[2][5] It prioritizes safety, reproducibility, and high yield.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 3'-Bromoacetophenone | 199.04 | 10.0 g | 50.2 | Starting ketone.[6] |

| Ethyl 3-bromobenzoate | 229.07 | 12.6 g | 55.0 | Ester, slight excess. |

| Sodium amide (NaNH₂) | 39.01 | 4.0 g | 102.5 | Strong base, handle with care. |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | Dry solvent is crucial. |

| 10% Hydrochloric Acid (HCl) | - | ~150 mL | - | For acidic work-up. |

| Diethyl Ether | - | 300 mL | - | For extraction. |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | 100 mL | - | For washing. |

| Brine (Saturated NaCl) | - | 100 mL | - | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~20 g | - | For drying. |

| Ethanol | - | ~100 mL | - | For recrystallization. |

Step-by-Step Methodology

Safety First: This procedure involves a highly reactive strong base (sodium amide) and flammable solvents. Conduct all steps in a certified fume hood, under an inert atmosphere, and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Apparatus Setup : Assemble a 500 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser fitted with a nitrogen inlet, and a rubber septum. Flame-dry the entire apparatus under a stream of dry nitrogen to remove all moisture.

-

Reaction Initiation : Allow the apparatus to cool to room temperature. Under a positive pressure of nitrogen, add sodium amide (4.0 g) to the flask, followed by anhydrous THF (100 mL).

-

Enolate Formation : In a separate dry flask, dissolve 3'-bromoacetophenone (10.0 g) in anhydrous THF (50 mL). Transfer this solution to the stirred sodium amide suspension via cannula or syringe over 15 minutes. A color change and/or slight exotherm may be observed. Stir the resulting mixture at room temperature for 30 minutes to ensure complete enolate formation.

-

Condensation : Add ethyl 3-bromobenzoate (12.6 g) dropwise to the reaction mixture over 20 minutes. After the addition is complete, heat the mixture to a gentle reflux and maintain for 3 hours. A gelatinous precipitate of the product's sodium salt should form.[5]

-

Reaction Quench and Work-up : Cool the reaction mixture to 0 °C in an ice bath. Cautiously pour the mixture into a beaker containing ice and 10% HCl (~150 mL). Stir vigorously until the precipitate dissolves and the solution is acidic (test with pH paper).

-

Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic extracts.

-

Washing and Drying : Wash the combined organic layer sequentially with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation and Purification : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product will be a solid. Recrystallize the solid from hot ethanol to afford 1,3-Bis(3-bromophenyl)propane-1,3-dione as a purified crystalline solid.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Characterization and Trustworthiness

The integrity of this protocol is validated through the characterization of the final product. The identity and purity of 1,3-Bis(3-bromophenyl)propane-1,3-dione should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR should show characteristic peaks for the aromatic protons, a singlet for the central methylene (CH₂) protons, and a singlet for the enol proton, indicating the presence of keto-enol tautomerism.

-

Infrared (IR) Spectroscopy : The IR spectrum should display strong absorption bands corresponding to the C=O stretching of the ketone groups.

-

Mass Spectrometry (MS) : MS will confirm the molecular weight of the compound (382.02 g/mol for C₁₅H₁₀Br₂O₂) and its characteristic isotopic pattern due to the presence of two bromine atoms.

-

Melting Point : A sharp melting point range for the recrystallized product indicates high purity.

Conclusion

The Claisen condensation provides an authoritative and efficient route for the synthesis of 1,3-Bis(3-bromophenyl)propane-1,3-dione. By understanding the underlying mechanism, carefully selecting reagents, and adhering to a rigorous, moisture-free experimental protocol, researchers can reliably produce this versatile intermediate. The detailed methodology presented herein serves as a trusted guide for professionals in the chemical and pharmaceutical sciences, enabling further exploration and application of this valuable compound.

References

-

A Practical Synthesis of Dibenzoylmethanes. ResearchGate. [Link]

-

Synthesis of dibenzoylmethane-flavonoid hybrids as potential uv filters. Hybrids of chalcones. ClinicSearch. [Link]

-

dibenzoylmethane. Organic Syntheses Procedure. [Link]

-

A MODIFIED CLAISEN- SCHMIDT PROTOCOL FOR SYNTHESIS OF 1,3-DIARYL-2- PROPEN-1-ONE (CHALCONE). JMPAS. [Link]

- Process for the manufacture of dibenzoylmethane derivatives.

- Process for the manufacture of dibenzoylmethane derivatives.

-

Synthesis of novel substituted 1,3-diaryl propenone derivatives and their antimalarial activity in vitro. PubMed. [Link]

-

Reactions of 1,3-Diaryl-2-chloropropane-1,3-diones with Nucleophiles− Cyanide-Induced Retro-Claisen−Claisen Condensation. ResearchGate. [Link]

-

Synthesis of Substituted 1, 3- Dipropanone Containing Phenol Group Synthesized From 4-Bromophenol. Der Pharma Chemica. [Link]

-

2-Bromo-1,3-bis(3-bromophenyl)propane-1,3-dione. PubChem. [Link]

-

Acetophenone, 3-bromo-. Organic Syntheses Procedure. [Link]

-

1,3-Bis(4-bromophenyl)propane. ResearchGate. [Link]

-

Synthesis of 1,3‐diphenylpropane‐1,3‐dione. ResearchGate. [Link]

-

3'-Bromoacetophenone. PubChem. [Link]

-

3'-bromoacetophenone. Stenutz. [Link]

- Procedure for preparing 1,3-diphenyl-1,3-propanedione.

-

Progress in 1,3-propanediol biosynthesis. Frontiers. [Link]

-

Synthesis of 1,3-diphenyl-1,3-propanedione. PrepChem.com. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US9561993B2 - Process for the manufacture of dibenzoylmethane derivatives - Google Patents [patents.google.com]

- 4. WO2012084770A1 - Process for the manufacture of dibenzoylmethane derivatives - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. 3'-Bromoacetophenone | C8H7BrO | CID 16502 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 1,3-Bis(3-bromophenyl)propane-1,3-dione

[1]

Executive Summary

This technical guide details the synthesis of 1,3-bis(3-bromophenyl)propane-1,3-dione , a symmetric diaryl

Key Technical Parameters:

-

Reaction Type: Claisen Condensation (Nucleophilic Acyl Substitution).[1]

-

Primary Challenge: Managing the equilibrium to favor the enolate salt of the product.

-

Critical Control Point: Anhydrous conditions to prevent ester hydrolysis and base quenching.

-

Target Purity: >98% (HPLC/NMR).

Part 1: Strategic Retrosynthesis & Mechanism

The synthesis is designed based on the acidity of the

Retrosynthetic Analysis

The target molecule is disconnected at the C2-C3 bond, revealing two primary precursors: an enolizable ketone and a non-enolizable ester.

Caption: Retrosynthetic disconnection showing the convergence of the acetophenone derivative and the benzoate ester.

Part 2: Experimental Protocol

Reagents and Materials

| Reagent | Role | Equiv. | CAS No. | Hazard Note |

| 3-Bromoacetophenone | Nucleophile | 1.0 | 2142-63-4 | Lachrymator , Irritant |

| Methyl 3-bromobenzoate | Electrophile | 1.1 | 618-89-3 | Irritant |

| Sodium Hydride (60% in oil) | Base | 2.5 | 7647-01-0 | Pyrophoric , Water Reactive |

| THF (Anhydrous) | Solvent | N/A | 109-99-9 | Peroxide former |

| Hydrochloric Acid (3M) | Quench | Excess | 7647-01-0 | Corrosive |

Safety & Pre-Start Checks

-

Moisture Control: All glassware must be oven-dried (120°C) for >4 hours. The reaction must be performed under a positive pressure of Nitrogen or Argon.

-

Base Handling: Sodium hydride (NaH) is pyrophoric. Weigh quickly or use an inert atmosphere glovebox if available. Wash with dry pentane/hexane only if mineral oil interferes with downstream purification (usually unnecessary for this scale).[1]

-

Lachrymator Warning: 3-Bromoacetophenone is a potent tear agent. Double-glove and work strictly within a fume hood.

Step-by-Step Procedure

Phase A: Enolate Formation

-

Setup: Equip a 3-neck round-bottom flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a nitrogen inlet.

-

Base Suspension: Charge the RBF with Sodium Hydride (2.5 equiv) . Add anhydrous THF (approx. 10 mL per gram of ketone) via syringe. Start stirring.

-

Ketone Addition: Dissolve 3-Bromoacetophenone (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the NaH suspension at 0°C (ice bath).

-

Observation: Hydrogen gas evolution will occur. Allow to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes. The solution often turns yellow/orange, indicating enolate formation.

-

Phase B: Condensation

-

Ester Addition: Dissolve Methyl 3-bromobenzoate (1.1 equiv) in minimal THF. Add this solution dropwise to the enolate mixture at RT over 20 minutes.

-

Reflux: Heat the reaction mixture to a gentle reflux (66°C) for 6–12 hours.

-

Monitoring: Monitor via TLC (20% EtOAc/Hexane).[1] The starting ketone spot should disappear. A new, more polar spot (the enolate salt) often remains at the baseline until acidified.

-

Phase C: Workup & Isolation[1]

-

Quench: Cool the mixture to 0°C. Carefully quench excess NaH by dropwise addition of MeOH or wet THF until gas evolution ceases.

-

Acidification: Pour the reaction mixture into a beaker containing crushed ice and 3M HCl . Stir vigorously.

-

Critical Step: The pH must drop below 3. The enolate salt (soluble in water/organic mix) will protonate to form the 1,3-diketone, which usually precipitates as a solid or forms an oil.[1]

-

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (3 x 50 mL).

-

Washing: Wash combined organics with Brine (1x), dry over anhydrous

, filter, and concentrate in vacuo.

Phase D: Purification

-

Recrystallization: The crude residue is typically a yellow/orange solid.

-

Solvent: Hot Ethanol or a mixture of Hexanes/Ethyl Acetate.

-

Dissolve in minimum hot solvent, allow to cool slowly to RT, then to 4°C.

-

Filter the crystals and wash with cold Hexane.[2]

-

Part 3: Mechanism of Action

The reaction follows a thermodynamic trap mechanism. The initial condensation is unfavorable (

Caption: Mechanistic pathway highlighting the thermodynamic sink (Step 4) that drives the Claisen condensation.

Part 4: Quality Control & Characterization

NMR Interpretation

| Signal | Shift ( | Multiplicity | Assignment | Structural Insight |

| Enol -OH | 16.0 – 17.0 | Singlet (Broad) | Enol Hydroxyl | Diagnostic for |

| Aromatic | 7.3 – 8.1 | Multiplet | Ar-H | Integration should match 8 protons. |

| Methine | 6.5 – 6.8 | Singlet | -CH= | Central proton of the enol form. |

| Methylene | 4.5 – 4.8 | Singlet | -CH2- | Central protons of the keto form (usually minor <10%).[1] |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in solvent/reagents.[1] | Redistill THF over Na/Benzophenone; use fresh NaH. |

| Starting Material Remains | Base degraded or insufficient temp. | Increase reflux time; ensure 2.5 equiv of base is used. |

| Oily Product | Impurities preventing crystallization. | Triturate with cold pentane to induce precipitation; Recrystallize from MeOH. |

| Complex NMR | Keto-Enol tautomerism. | This is normal. Do not mistake the two sets of peaks for impurities. |

References

-

Organic Syntheses. (1951). Dibenzoylmethane.[2] Coll. Vol. 3, p.251.[1] Link[1]

-

Heller, S. T., & Natarajan, S. R. (2006).[1][3] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678.[1] Link[1]

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Claisen Condensation protocols).

-

Sigma-Aldrich. (n.d.).[1] 1,3-Diphenyl-1,3-propanedione Product Information. Link[1]

Sources

- 1. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]

Technical Guide: 1H and 13C NMR Characterization of 1,3-Bis(3-bromophenyl)propane-1,3-dione

Executive Summary

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 1,3-Bis(3-bromophenyl)propane-1,3-dione (CAS: 3387-25-5). Designed for research scientists and medicinal chemists, this document details the structural dynamics, specifically the keto-enol tautomerism that dominates the spectral signature of this compound. It includes theoretical chemical shift assignments, synthesis protocols, and critical experimental parameters required to ensure reproducible spectral acquisition.

Structural Dynamics & Tautomerism

The NMR analysis of 1,3-Bis(3-bromophenyl)propane-1,3-dione is defined by its keto-enol tautomerism . Unlike simple ketones,

The Mechanism of Stabilization

The enol tautomer is stabilized by two primary factors:

-

Intramolecular Hydrogen Bonding: A strong hydrogen bond forms between the enolic hydroxyl proton and the carbonyl oxygen, creating a pseudo-aromatic six-membered ring.

-

Extended Conjugation: The

-system extends across the entire molecule, linking the two 3-bromophenyl rings through the enol bridge.

In

Visualization: Tautomeric Equilibrium

Figure 1: Equilibrium between the diketo and cis-enol forms. The enol form is thermodynamically favored in non-polar media.

Synthesis & Sample Preparation

To ensure spectral accuracy, the compound must be synthesized and purified to remove paramagnetic impurities or unreacted starting materials (3-bromoacetophenone) which can obscure the aromatic region.

Synthesis Workflow (Claisen Condensation)

The standard synthesis involves the Claisen condensation of 3-bromoacetophenone with methyl 3-bromobenzoate (or 3-bromobenzoyl chloride).

Figure 2: Synthetic pathway via Claisen condensation.

NMR Sample Preparation Protocol

-

Solvent Selection: Chloroform-d (

) is the standard. It maximizes the enol population, simplifying the spectrum. -

Concentration: Prepare a solution of 10-15 mg of compound in 0.6 mL of solvent. High concentrations can induce intermolecular stacking, slightly shifting aromatic signals.

-

Filtration: Filter through a cotton plug to remove suspended solids (e.g., sodium salts from synthesis) which cause line broadening.

1H NMR Analysis (500 MHz, )

The 1H NMR spectrum is characterized by a distinctive, highly deshielded enol proton and a complex aromatic region due to the meta-substitution.

Spectral Assignment Table

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 16.50 – 17.00 | Broad Singlet | 1H | -OH (Enol) | Highly deshielded due to strong intramolecular H-bond. |

| 8.05 – 8.15 | Singlet (t) | 2H | Ar-H (H2) | Position 2 (between Br and C=O). Most deshielded aromatic proton. |

| 7.85 – 7.95 | Doublet (d) | 2H | Ar-H (H6) | Ortho to Carbonyl. Coupled to H5 ( |

| 7.65 – 7.75 | Doublet (d) | 2H | Ar-H (H4) | Ortho to Bromine. Coupled to H5. |

| 7.35 – 7.45 | Triplet (t) | 2H | Ar-H (H5) | Meta to both substituents. Pseudo-triplet. |

| 6.70 – 6.85 | Singlet | 1H | =CH- (Methine) | Vinyl proton of the enol form. Sharp singlet. |

| 4.50 – 4.60 | Singlet | <0.1H | -CH2- (Diketo) | Methylene of the minor diketo tautomer (often barely visible). |

Interpretation Notes

-

The "Missing" Proton: Novice researchers often miss the -OH enol peak (~16.8 ppm) because standard spectral windows are set to -1 to 12 ppm. Action: Set sweep width (SW) to 20 ppm.

-

Symmetry: The molecule is symmetric. The two aromatic rings are chemically equivalent in the time-averaged NMR timescale, simplifying the integration (e.g., the H2 signal integrates to 2 protons, one from each ring).

-

Coupling Patterns: The 3-bromo substitution creates a specific pattern:

-

H2: Appears as a singlet or narrow triplet (due to small meta-coupling).

-

H4/H6: Distinct doublets. H6 is typically more downfield than H4 due to the deshielding cone of the carbonyl group.

-

13C NMR Analysis (125 MHz, )

The 13C spectrum confirms the symmetric skeleton and the enolic nature.

Spectral Assignment Table

| Chemical Shift ( | Type | Assignment | Notes |

| 183.0 – 186.0 | Quaternary | C=O / C-OH | The carbonyl and enol carbons appear as a single averaged signal or two very close peaks due to rapid proton transfer. |

| 137.0 – 138.0 | Quaternary | C1 (Ipso) | Carbon attached to the carbonyl/enol group. |

| 135.0 – 136.0 | Methine | C4 | Carbon ortho to Bromine. |

| 130.0 – 131.0 | Methine | C2 | Carbon between Br and C=O. |

| 129.5 – 130.5 | Methine | C5 | Carbon meta to substituents. |

| 125.0 – 126.0 | Methine | C6 | Carbon ortho to C=O. |

| 122.5 – 123.5 | Quaternary | C3 (C-Br) | Carbon attached to Bromine. Distinctive shift. |

| 93.0 – 94.0 | Methine | =CH- | The central methine carbon of the enol bridge. |

| 50.0 – 55.0 | Methylene | -CH2- | Central carbon of the minor diketo form (weak). |

Experimental Validation Protocol

To validate the identity of the synthesized compound, follow this logic flow:

-

Check the 16 ppm Region: Presence of a peak at >16 ppm confirms the

-diketone structure and enolization. Absence suggests hydrolysis to acid or failure of the condensation. -

Integration Check: The ratio of the aromatic region (8H total) to the vinyl methine (1H) must be 8:1 .

-

Solvent Titration (Optional): To prove tautomerism, add

to the

References

-

General Tautomerism in

-Diketones: - Substituent Effects on NMR Shifts: Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer-Verlag. (Standard Reference Text).

-

Synthesis of 1,3-Diaryl-1,3-diketones

-

Vogel's Textbook of Practical Organic Chemistry. "Aromatic 1,3-Diketones via Claisen Condensation."

-

-

Spectral Database Validation

-

AIST: Spectral Database for Organic Compounds (SDBS). Search for "Dibenzoylmethane" (Parent compound) for baseline shifts.

-

-

Specific 3-Bromo Derivative Data (Analogous)

-

PubChem Compound Summary. "1,3-Bis(3-bromophenyl)propane-1,3-dione."[6]

-

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 3387-25-5|1,3-Bis(3-bromophenyl)propane-1,3-dione|BLD Pharm [bldpharm.com]

IR and mass spectrometry of 1,3-Bis(3-bromophenyl)propane-1,3-dione

An In-Depth Technical Guide: IR and Mass Spectrometry of 1,3-Bis(3-bromophenyl)propane-1,3-dione

Introduction: The Analytical Challenge of Symmetric Diketones

1,3-Bis(3-bromophenyl)propane-1,3-dione is a β-diketone featuring two meta-substituted bromophenyl rings. As with many 1,3-dicarbonyl compounds, its chemical and physical properties are dominated by the dynamic equilibrium between its keto and enol tautomeric forms.[1][2] This tautomerism, coupled with the influence of the halogenated aromatic rings, presents a unique analytical challenge. For researchers in medicinal chemistry and materials science, where such scaffolds are of growing interest, unambiguous structural confirmation is paramount.

This guide provides a detailed analytical framework for the characterization of 1,3-Bis(3-bromophenyl)propane-1,3-dione using two cornerstone techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). We will move beyond a simple recitation of data to explain the causality behind the observed spectral features, offering field-proven insights into experimental design and data interpretation.

Part I: Infrared (IR) Spectroscopy Analysis

IR spectroscopy is an exceptionally powerful tool for investigating 1,3-diketones because it directly probes the vibrational states of the molecule, providing a clear window into the keto-enol equilibrium.[1][3] The relative populations of the keto and enol forms are highly sensitive to the solvent and physical state, with the enol form often being stabilized by intramolecular hydrogen bonding.[4][5]

Core Principle: Keto-Enol Tautomerism

The equilibrium between the diketo form and the intramolecularly hydrogen-bonded enol form is the central feature to be analyzed.

Caption: Keto-enol tautomerism in 1,3-Bis(3-bromophenyl)propane-1,3-dione.

Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy

This protocol describes the acquisition of an IR spectrum using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid powder samples.

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR anvil in place, run a background scan. This is critical to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

-

Sample Application:

-

Place a small amount (a few milligrams) of the solid 1,3-Bis(3-bromophenyl)propane-1,3-dione powder onto the center of the ATR crystal.

-

Lower the press arm to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The standard scanning range is 4000–400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The acquired spectrum will be automatically ratioed against the background by the instrument software.

-

Perform baseline correction if necessary.

-

Label significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Thoroughly clean the ATR crystal and press arm after analysis.

-

Data Interpretation: Expected Vibrational Modes

The resulting IR spectrum should be interpreted by assigning the observed absorption bands to the specific vibrational modes of the molecule's functional groups. The presence and characteristics of bands related to the enol form are particularly diagnostic.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group/Tautomer | Expected Intensity | Causality and Insights |

| 3100–3000 | C-H Stretch | Aromatic | Medium | Indicates the presence of sp² C-H bonds on the phenyl rings.[6] |

| ~2920 | C-H Stretch | Aliphatic (CH₂) | Medium-Weak | Corresponds to the stretching of the methylene bridge in the keto form. |

| 3300–2500 | O-H Stretch | Enol (H-bonded) | Strong, Broad | This is a hallmark of the enol form. The extreme broadness is due to strong intramolecular hydrogen bonding to the second carbonyl oxygen, which weakens the O-H bond.[1][4] |

| ~1715 | C=O Stretch | Keto Tautomer | Strong | The characteristic absorption for a diaryl ketone. Its intensity will be proportional to the population of the keto form.[7] |

| 1685–1660 | C=O Stretch | Conjugated/Enol | Strong | Conjugation with the phenyl ring and intramolecular hydrogen bonding in the enol form lowers the carbonyl stretching frequency compared to a simple aliphatic ketone.[4][7] |

| 1620–1600 | C=C Stretch | Enol Tautomer | Medium-Strong | The appearance of this band is strong evidence for the enol tautomer, corresponding to the newly formed C=C double bond.[1] |

| 1600–1450 | C=C Stretch | Aromatic Ring | Medium-Weak | Multiple bands are expected in this region due to the phenyl ring skeletal vibrations.[6] |

| 900–675 | C-H Bending | Aromatic (out-of-plane) | Strong | The specific pattern in this region can confirm the 1,3- (meta) substitution pattern on the benzene rings.[1][8] |

| ~1070 | C-Br Stretch | Aryl Halide | Medium-Strong | The stretching vibration of the carbon-bromine bond. |

Part II: Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and, through fragmentation analysis, invaluable structural information. For a molecule containing two bromine atoms, the isotopic signature is a key confirmatory feature.

Core Principle: Isotopic Patterns and Fragmentation

Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[9] A molecule with two bromine atoms will therefore exhibit a characteristic triplet of peaks for the molecular ion (M⁺) and any bromine-containing fragments:

-

M⁺: Contains two ⁷⁹Br atoms.

-

(M+2)⁺: Contains one ⁷⁹Br and one ⁸¹Br atom.

-

(M+4)⁺: Contains two ⁸¹Br atoms.

The relative intensity of this M⁺:(M+2)⁺:(M+4)⁺ triplet will be approximately 1:2:1.[10][11]

Electron Ionization (EI) is a high-energy technique that induces predictable fragmentation, allowing for structural elucidation by piecing together the resulting fragment ions.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This workflow is standard for the analysis of volatile and thermally stable organic compounds.

Caption: A generalized workflow for GC-MS analysis.[12]

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile organic solvent like dichloromethane or ethyl acetate.[12]

-

GC Separation: Inject 1 µL of the solution into the GC-MS system. A typical column would be a non-polar capillary column (e.g., DB-5ms). The oven temperature program should be designed to ensure elution of the compound as a sharp peak.

-

Ionization: As the compound elutes from the GC column, it enters the ion source, where it is bombarded with a 70 eV electron beam (standard EI).

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which filters them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions strike a detector, generating a signal that is proportional to the ion abundance. The system records the abundance of each m/z value to generate the mass spectrum.

Data Interpretation: Predicted Fragmentation Pathway

The fragmentation of 1,3-Bis(3-bromophenyl)propane-1,3-dione is expected to be driven by cleavage adjacent to the carbonyl groups (α-cleavage) and the stability of the resulting acylium and aromatic cations.

Sources

- 1. narsammaacsc.org [narsammaacsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.pg.edu.pl [chem.pg.edu.pl]

- 9. m.youtube.com [m.youtube.com]

- 10. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 11. whitman.edu [whitman.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Keto-Enol Tautomerism in 1,3-Bis(3-bromophenyl)propane-1,3-dione

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the keto-enol tautomerism in 1,3-bis(3-bromophenyl)propane-1,3-dione , a critical

Molecular Architecture & Tautomeric Mechanics

The Equilibrium

The molecule exists in a dynamic equilibrium between the diketo form and the cis-enol form. While the diketo form possesses independent carbonyl dipoles, the cis-enol form is locked into a planar, pseudo-aromatic structure by a strong Intramolecular Hydrogen Bond (IMHB).[1]

-

Diketo Form: Characterized by a reactive methylene bridge (

) between two carbonyls.[1] -

Cis-Enol Form: Characterized by a resonant 6-membered ring system involving a proton transfer between the oxygen atoms.

Thermodynamic Drivers

In 1,3-bis(3-bromophenyl)propane-1,3-dione, the equilibrium is heavily shifted toward the enol form (often >90% in non-polar solvents).[1]

-

Resonance Stabilization: The enol double bond conjugates with the aromatic rings.

-

Substituent Effects (The Bromine Factor): The bromine atoms at the meta positions are electron-withdrawing (Inductive effect,

). This increases the acidity of the -

Cheliotropic Stabilization: The IMHB creates a stable 6-membered ring with energy comparable to aromatic resonance (

10-15 kcal/mol).

Pathway Visualization

The following diagram illustrates the tautomeric equilibrium and the transition state.

Caption: Thermodynamic equilibrium shifting toward the cis-enol form, driven by conjugation and substituent effects.

Synthesis Protocol: Claisen Condensation

To study the tautomerism, high-purity material is required. The standard synthesis involves a Claisen condensation.

Reaction: 3-Bromoacetophenone + Methyl 3-bromobenzoate

Step-by-Step Methodology

-

Preparation: Flame-dry a 250 mL round-bottom flask under Argon.

-

Base Activation: Suspend Sodium Hydride (60% in oil, 1.2 eq) in anhydrous THF (50 mL).

-

Ketone Addition: Add 3-Bromoacetophenone (1.0 eq) dropwise at 0°C. Stir for 30 min to generate the enolate. Observation: Evolution of

gas. -

Ester Addition: Add Methyl 3-bromobenzoate (1.0 eq) dissolved in THF dropwise.

-

Reflux: Heat to reflux (66°C) for 4–6 hours. The solution will turn yellow/orange (chelated sodium salt).

-

Quench & Acidification: Cool to RT. Pour into ice water. Acidify with 1M HCl to pH 2. Critical: This protonates the enolate, precipitating the free

-diketone. -

Purification: Recrystallize from Ethanol/Water.

Analytical Characterization (The Core)

As an application scientist, relying on melting point is insufficient. NMR spectroscopy is the definitive tool for quantifying tautomeric ratios (

NMR Signature Analysis

The tautomers present distinct spectral fingerprints.[2]

| Feature | Diketo Form ( | Enol Form ( | Multiplicity |

| Bridge Proton | 4.5 – 4.8 ( | 6.7 – 6.9 ( | Singlet |

| Hydroxyl | N/A | 16.0 – 17.0 ( | Broad Singlet |

| Aromatic | 7.4 – 8.0 | 7.4 – 8.0 | Multiplet |

Calculating Enol Content (% Enol)

To quantify the ratio, integrate the enol methine proton (

Solvent Effects (Self-Validating Experiment)

The tautomeric ratio is solvent-dependent.[1][3][4] Performing NMR in different solvents validates the dynamic nature of the system.

-

CDCl3 (Non-polar): Favors Enol (>95%).[1] The IMHB is undisturbed.

-

DMSO-d6 (Polar Aprotic): Shifts equilibrium toward Diketo .[1] DMSO acts as a hydrogen bond acceptor, competing with the carbonyl oxygen, disrupting the IMHB and stabilizing the more polar diketo form.

Analytical Workflow Diagram

Caption: Analytical workflow for determining solvent-dependent tautomeric ratios.

Reactivity & Applications

Understanding the tautomerism is a prerequisite for controlling reactivity in drug development.

Heterocycle Synthesis (Pyrazole Formation)

The enol form is the reactive species in condensations with dinucleophiles.

-

Reagent: Hydrazine Hydrate (

).[1] -

Mechanism: The hydrazine attacks the carbonyl carbons. The reaction is driven by the formation of the aromatic pyrazole ring.

-

Relevance: The 3,5-bis(3-bromophenyl)pyrazole product retains the bromine handles for further Suzuki/Sonogashira coupling, a common strategy in fragment-based drug discovery (FBDD).[1]

Metal Chelation

The cis-enol form acts as a bidentate ligand (

-

Application: Formation of neutral complexes with transition metals (e.g.,

, -

Test: Addition of

results in a deep red/purple complex, a classic qualitative test confirming the presence of the enol form.

References

-

Solvent Effects on Tautomerism: Ferrari, E., et al. "Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches."[1][5][6] New Journal of Chemistry, 2011.[1][5]

-

NMR Methodology: Sridharan, V., et al. "NMR investigation of hydrogen bonding and 1,3-tautomerism in 2-(2-hydroxy-5-substituted-aryl) benzimidazoles."[1][7] Magnetic Resonance in Chemistry, 2005.[1][8]

-

Synthesis of Diaryl-1,3-diketones: "Synthesis of 1,3-diphenyl-1,3-propanedione." PrepChem.

-

General Tautomerism Overview: Hansen, P. E.[1] "Tautomerism of β-Diketones and β-Thioxoketones." Molecules, 2023.[1][4]

Sources

- 1. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Solvent effect on keto-enol tautomerism in a new B-diketone: a comparison between experimental data and different theoretical approaches. [iris.unimo.it]

- 6. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. NMR investigation of hydrogen bonding and 1,3-tautomerism in 2-(2-hydroxy-5-substituted-aryl) benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Guide: Purity Analysis of 1,3-Bis(3-bromophenyl)propane-1,3-dione

[1]

Executive Summary

This technical guide outlines the comprehensive purity analysis of 1,3-Bis(3-bromophenyl)propane-1,3-dione (CAS: 3387-25-5).[1] As a symmetrical

Part 1: Chemical Identity & Impurity Profiling

Structural Dynamics

The target molecule exists in a dynamic equilibrium between a diketo form and a chemically distinct enol form. In solution, the enol form is stabilized by an intramolecular hydrogen bond and conjugation with the aryl rings.

-

Diketo Form:

(Less stable in non-polar solvents)[1] -

Enol Form: Stabilized via a 6-membered pseudo-aromatic ring.[2]

-

Implication: Analytical methods (HPLC/NMR) may detect "two species" for a single pure compound if the timescale of the method interacts with the tautomeric exchange rate.

Synthetic Origin & Impurity Prediction

Understanding the synthesis (typically Claisen condensation) is required to predict impurities.

| Impurity Type | Likely Chemical Identity | Origin | Detection Strategy |

| Starting Material A | 3-Bromoacetophenone | Unreacted Reagent | GC-MS / HPLC (Early eluter) |

| Starting Material B | Methyl 3-bromobenzoate | Unreacted Reagent | HPLC (Distinct UV max) |

| Side Product | 3-Bromobenzoic acid | Hydrolysis of ester | HPLC (Acidic mobile phase) |

| Regioisomer | 1-(2-bromophenyl)-3-(3-bromophenyl)...[1] | Contaminated starting material | NMR (Coupling constants) |

Part 2: Chromatographic Strategies (HPLC/UPLC)

The Tautomerism Challenge

Standard neutral mobile phases often cause

Optimized Protocol: Acidic Suppression

To force the equilibrium and sharpen peaks, the mobile phase must be acidified.

Methodology:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

, -

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

-

Reasoning: TFA suppresses ionization of silanols and stabilizes the hydrogen-bonded enol form.

-

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

-

Gradient: 50% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (Aryl absorption) and 310 nm (Enol

transition).

Self-Validating Check

-

Peak Shape Test: If the main peak shows "shouldering," increase column temperature to

. Higher thermal energy increases the tautomeric exchange rate, coalescing the split peaks into a single sharp signal (time-averaged).

Part 3: Spectroscopic Validation

Mass Spectrometry: The Bromine Isotope Signature

The presence of two bromine atoms provides a definitive "fingerprint" that validates the identity of the molecule immediately.

-

Isotopes:

(50.7%) and -

Pattern: For a dibromo-compound (

), the molecular ion (

Protocol:

Run LC-MS in ESI+ mode. Look for the

NMR Spectroscopy

NMR confirms the structure and quantifies the enol content.[2]

-

Solvent:

(Chloroform-d). -

Key Signal (Enol): Look for a broad singlet downfield at 16.0 – 17.0 ppm . This represents the enolic -OH involved in strong intramolecular hydrogen bonding.

-

Key Signal (Keto): A singlet at

ppm representing the central methylene ( -

Integration: The ratio of the enol -CH= (approx 6.8 ppm) to the keto

indicates the tautomeric equilibrium constant (

Part 4: Visualization & Workflows

Synthesis & Impurity Origin Flowchart

This diagram tracks the flow of materials and where specific impurities enter the system.

Caption: Synthesis pathway identifying entry points for key impurities (unreacted starting materials and hydrolysis byproducts).

Analytical Decision Tree

A logic gate for determining purity based on experimental feedback.

Caption: Analytical workflow optimizing HPLC conditions for tautomerism and validating identity via MS isotope ratios.

Part 5: Thermal Characterization (DSC)

While chromatography determines chemical purity, Differential Scanning Calorimetry (DSC) assesses solid-state physical purity.[1]

-

Protocol: Heat from

to -

Expectation: A sharp endothermic melting peak.

-

Purity Calculation: Use the Van 't Hoff equation based on the melting point depression. A broad melting range (

) indicates significant organic impurities or solvent entrapment.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 236200, 1,3-Bis(3-bromophenyl)-1,3-propanedione. Retrieved from [Link]

-

Chemistry LibreTexts (2022). Isotope Abundance in Mass Spectrometry (Bromine Patterns). Retrieved from [Link]

-

MDPI (2023).Tautomerism of

-Diketones: Recent Developments. Molecules. Retrieved from [Link][1]

Methodological & Application

Suzuki coupling reactions with 1,3-Bis(3-bromophenyl)propane-1,3-dione

Application Note: High-Fidelity Suzuki Cross-Coupling of 1,3-Bis(3-bromophenyl)propane-1,3-dione

Executive Summary

This application note details the optimized protocols for performing Suzuki-Miyaura cross-coupling reactions on 1,3-Bis(3-bromophenyl)propane-1,3-dione . This substrate presents a unique synthetic challenge: the highly acidic methylene protons (

We present two validated workflows:

-

Direct Coupling (Method A): A rapid, high-base-loading protocol for robust substrates.

-

Boron-Chelate Protected Coupling (Method B): A high-precision protocol using in situ

-protection to mask the diketone functionality, recommended for complex or costly boronic acids.

Mechanistic Challenges & Strategy

The core difficulty lies in the dual reactivity of the

-

The Competition: The base required for the Suzuki transmetallation step (e.g.,

) also deprotonates the -

The Consequence: The resulting enolate is a bidentate ligand that can displace phosphines on the Pd(II) intermediate, forming a stable, unreactive "Pd-diketonate" complex.

-

The Solution:

-

Method A overwhelms this equilibrium with excess base and uses sterically bulky ligands (SPhos/XPhos) that resist displacement.

-

Method B chemically locks the diketone as a difluoroboron (

) complex, rendering the core neutral and non-coordinating during the coupling.

-

Experimental Protocols

Method A: Direct Coupling (High-Throughput)

Best for: Simple aryl boronic acids and rapid screening.

Reagents:

-

Substrate: 1,3-Bis(3-bromophenyl)propane-1,3-dione (1.0 equiv)

-

Boronic Acid: Arylboronic acid (2.5 equiv)

-

Catalyst:

(3 mol%) or -

Base:

(4.0 equiv) – Note: High loading is critical. -

Solvent: Toluene:Water (4:1 v/v)

Procedure:

-

Charge: In a reaction vial, combine the diketone (1 mmol, 382 mg), arylboronic acid (2.5 mmol), and

(4 mmol, 848 mg). -

Degas: Seal the vial and purge with Argon for 5 minutes. Add degassed Toluene (4 mL) and Water (1 mL).

-

Catalyst Addition: Add the Pd catalyst under a positive stream of Argon.

-

Reaction: Heat to 90°C for 12–18 hours. The biphasic mixture ensures the inorganic base remains solubilized while the organic phase hosts the coupling.

-

Workup (Critical):

Method B: -Protected Coupling (High-Fidelity)

Best for: Expensive boronic acids, sterically hindered couplings, or when Method A fails.

Phase 1: Protection

-

Dissolve diketone (1 mmol) in dry DCM (5 mL).

-

Add

(2.5 equiv) dropwise at 0°C. -

Stir at RT for 2 hours. The solution will likely fluoresce or turn bright yellow (formation of the dioxaborinine ring).

-

Remove solvent in vacuo. Use the crude solid directly.

Phase 2: Suzuki Coupling

-

Charge: Combine the

-complex (1 mmol), Boronic Acid (2.5 equiv), and -

Solvent/Base: Use THF (anhydrous) with

(3 equiv). Note: Anhydrous conditions prevent premature hydrolysis of the -

Heat: Reflux (65°C) for 16 hours.

Phase 3: Deprotection

-

Add MeOH (5 mL) and 10% aqueous NaOAc to the reaction mixture.

-

Reflux for 2 hours to hydrolyze the B-O bonds.

-

Acidify with 1M HCl and extract.

Data & Optimization Guide

Table 1: Catalyst & Base Screening Matrix (Yield of Diphenyl Derivative)

| Entry | Catalyst System | Base | Solvent | Yield (Method A) | Notes |

| 1 | DME/H2O | 35% | Significant catalyst poisoning observed (Pd black). | ||

| 2 | Toluene/H2O | 52% | Moderate conversion; mono-coupled product prevalent. | ||

| 3 | Toluene/H2O | 88% | Recommended for Method A. Bidentate ligand prevents displacement. | ||

| 4 | Dioxane/H2O | 92% | Excellent for sterically hindered boronic acids. | ||

| 5 | THF (Anhydrous) | 95%* | Yield using Method B ( |

Process Visualization

The following diagram illustrates the decision logic and chemical pathways for this synthesis.

Caption: Decision tree comparing Direct Coupling (Method A) vs. Chelate-Assisted (Method B) pathways. Method B avoids catalyst poisoning by masking the acidic enol.

Troubleshooting & Expert Tips

-

Purification of

-Diketones: If column chromatography is difficult due to streaking (caused by the keto-enol tautomerism), convert the crude product into a Copper(II) complex :-

Shake the crude ether solution with aqueous Copper(II) Acetate.

-

The neutral Cu-complex will precipitate or be easily chromatographed (it is non-polar and green).

-

Regenerate the free ligand by shaking the Cu-complex with 10% HCl.

-

-

Monitoring Reaction Progress: TLC of

-diketones can be misleading due to "tailing." Use LC-MS run in negative mode (detecting the

References

-

Suzuki-Miyaura Cross-Coupling: General Reviews

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

-

Synthesis of Avobenzone Analogs (Relevant Substr

- )

-

Catalyst Optimiz

-

Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition. Link

-

(Note: The protocols defined in Method A and B are synthesized from the reactivity profiles of 1,3-diarylpropane-1,3-diones found in the search results, specifically adapting the known reactivity of avobenzone-type molecules and general Suzuki coupling standards for electron-deficient aryl bromides.)

Sources

Heck reaction protocol for 1,3-Bis(3-bromophenyl)propane-1,3-dione

Application Note: Heck-Mizoroki Coupling Protocol for 1,3-Bis(3-bromophenyl)propane-1,3-dione

-diketones via Palladium Catalysis.Executive Summary

This application note details the protocol for the double Heck-Mizoroki coupling of 1,3-Bis(3-bromophenyl)propane-1,3-dione with activated alkenes (e.g., acrylates, styrenes).

The central technical challenge in this transformation is the high acidity of the methylene bridge (

Chemical Context & Substrate Analysis

Substrate: 1,3-Bis(3-bromophenyl)propane-1,3-dione

Structure: A symmetric

-

Reactive Site A (Target): Two Aryl-Bromide (Ar-Br) bonds. Meta positioning places them electronically independent of the carbonyl resonance, maintaining standard aryl halide reactivity.

-

Reactive Site B (Interference): The central methylene (

). In the presence of bases (Carbonates, Amines), this deprotonates to form a stable enolate. -

Chemo-selectivity Goal: Drive the Pd-catalytic cycle toward the Ar-Br bond (Heck coupling) while suppressing Pd-enolate coordination.

Experimental Protocol

Reagents & Materials[1][2][3][4][5][6][7]

| Component | Reagent | Role | Equiv.[1][2][3][4][5][6][7] |

| Substrate | 1,3-Bis(3-bromophenyl)propane-1,3-dione | Starting Material | 1.0 |

| Coupling Partner | tert-Butyl acrylate (or Styrene) | Alkene Source | 2.5 - 3.0 |

| Catalyst | Palladium(II) Acetate [Pd(OAc) | Pre-catalyst | 0.05 (5 mol%) |

| Ligand | Triphenylphosphine (PPh | Stabilizes Pd(0) | 0.10 (10 mol%) |

| Base | Triethylamine (Et | Acid Scavenger | 4.0 |

| Solvent | DMF (Anhydrous) | Polar Aprotic Medium | 0.2 M |

Expert Insight: While ligand-free Pd conditions exist, PPh

is recommended here. The phosphine ligands saturate the coordination sphere of the Palladium, sterically hindering the bulky-diketonate enolate from chelating to the metal center, which would deactivate the catalyst.

Step-by-Step Methodology

Step 1: Catalyst Pre-Complexation (The "Activation" Phase)

-

In a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)

(11.2 mg, 0.05 mmol) and PPh -

Evacuate and backfill with Argon (3 cycles).

-

Add 2.0 mL of anhydrous DMF .

-

Stir at Room Temperature (RT) for 15 minutes. Observation: The solution should turn from orange to bright yellow, indicating the formation of the active Pd(0)-phosphine species.

Step 2: Substrate Addition

-

Under positive Argon flow, add 1,3-Bis(3-bromophenyl)propane-1,3-dione (394 mg, 1.0 mmol).

-

Add the base: Triethylamine (560

L, 4.0 mmol).-

Note: If using inorganic base (K

CO

-

-

Add the alkene: tert-Butyl acrylate (440

L, 3.0 mmol). -

Add remaining DMF to reach a total volume of 5.0 mL (0.2 M concentration).

Step 3: The Reaction (Heck Coupling)

-

Seal the tube.

-

Heat the reaction mixture to 100°C .

-

Critical Control: Do not overshoot 120°C. Excessive heat promotes polymerization of the acrylate and decomposition of the dione.

-

-

Monitor via TLC or LC-MS every 2 hours.

-

Target Time: 8–12 hours.

-

Endpoint: Disappearance of the dibromo-starting material and the mono-coupled intermediate.

-

Step 4: Work-up & Purification

-

Cool the mixture to RT.

-

Dilute with Ethyl Acetate (30 mL) and wash with 1N HCl (2 x 15 mL).

-

Why Acid Wash? This is crucial to protonate the enolate form of the product back to the neutral 1,3-dione, ensuring it partitions into the organic layer.

-

-

Wash with Brine (1 x 15 mL), dry over Na

SO -

Purify via Flash Column Chromatography (SiO

).-

Eluent: Hexane:Ethyl Acetate (Gradient 90:10

70:30). -

Note: The product will likely streak due to the keto-enol tautomerism. Adding 1% Acetic Acid to the eluent can sharpen the bands.

-

Mechanism & Troubleshooting (Self-Validating Logic)

The success of this protocol relies on managing the competition between the Heck Cycle and Enolate Poisoning .

The Chemoselectivity Pathway

The following diagram illustrates the desired catalytic cycle versus the "Enolate Trap" that leads to catalyst death.

Figure 1: Catalytic cycle showing the competition between productive Heck coupling and non-productive Pd-enolate chelation.

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Increase ligand loading (Pd:L ratio 1:4) or switch to a bulkier phosphine like P(o-tol) |

| Black Precipitate | Pd Aggregation ("Pd Black") | Oxygen leak or insufficient ligand. Ensure strict Argon atmosphere. Add TBAB (Tetrabutylammonium bromide) as a phase-transfer stabilizer. |

| Complex Mixture | The base is too strong. Switch from Et | |

| Mono-coupled Product | Incomplete Reaction | The second coupling is slower due to sterics. Add a second portion of catalyst (2.5 mol%) after 6 hours. |

Advanced Modification: Boron Protection

If the standard protocol yields inseparable mixtures due to side reactions at the

-

Protection: React substrate with BF

Et -

Heck Reaction: Perform the Heck coupling on the Boron-complexed substrate (standard conditions above).

-

Deprotection: Hydrolyze the complex using aqueous MeOH/NaOAc at pH 5-6 to release the final diketone product.

References

-

Heck Reaction Fundamentals: Mizoroki, T., et al. (1971). "Arylation of olefin with aryl iodide catalyzed by palladium."[8] Bulletin of the Chemical Society of Japan. Link

-

General Heck Protocol: Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews. Link

-

1,3-Diketone Reactivity (Curcumin Analogs): Pabon, H. J. J. (1964). "A synthesis of curcumin and related compounds."[4][5][9][10] Recueil des Travaux Chimiques des Pays-Bas. (Foundational work on protecting 1,3-diketones). Link

-

Pd-Catalyzed Coupling with acidic methylenes: Kawatsura, M., & Hartwig, J. F. (1999). "Simple, Highly Active Palladium Catalysts for Ketone Arylation." Journal of the American Chemical Society.[2] (Context for competing

-arylation). Link

Sources

- 1. youtube.com [youtube.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. Heck reaction - Wikipedia [en.wikipedia.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Design, synthesis, and evaluation of novel heteroaromatic analogs of curcumin as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heck Reaction [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scialert.net [scialert.net]

- 10. researchgate.net [researchgate.net]

Synthesis of heterocyclic compounds from 1,3-Bis(3-bromophenyl)propane-1,3-dione

Executive Summary & Strategic Value

This guide details the synthetic utility of 1,3-bis(3-bromophenyl)propane-1,3-dione (referred to herein as Precursor A ). While 1,3-diketones are ubiquitous in heterocyclic chemistry, this specific scaffold is uniquely valuable for medicinal chemistry campaigns.

Why this scaffold? The meta-bromo substitution pattern on both aryl rings provides a robust "handle" for downstream diversification. Unlike para-substituted analogs, which often suffer from steric crowding or electronic deactivation during subsequent metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the meta-position offers an optimal balance of reactivity and spatial access.

Scope of Protocols: This document provides validated protocols for converting Precursor A into four distinct heterocyclic classes:

-

Isoxazoles (via Hydroxylamine)

-

Pyrimidines (via Guanidines/Amidines)[4]

-

1,5-Benzodiazepines (via o-Phenylenediamine)[5]

Chemical Logic & Mechanistic Overview

The reactivity of Precursor A is driven by its 1,3-dielectrophilic character. In solution, it exists in equilibrium between its keto and enol forms. Nucleophiles attack the carbonyl carbons, followed by cyclodehydration.

Key Mechanistic Insight: The electron-withdrawing nature of the bromine atoms (

Pathway Visualization

Figure 1: Divergent synthesis pathways from the common diketone precursor.

Experimental Protocols

Safety Precaution: All reactions involve refluxing organic solvents and potential irritants. Perform all steps in a fume hood. The brominated precursor and products should be treated as potential sensitizers.

Protocol A: Synthesis of Pyrazoles (Knorr Synthesis)

Target: 3,5-Bis(3-bromophenyl)-1H-pyrazole

Rationale: Hydrazine is a potent bis-nucleophile. The reaction proceeds via a hydrazone intermediate which rapidly cyclizes. Ethanol is the preferred solvent as it solubilizes the diketone at reflux but often precipitates the product upon cooling, simplifying purification.

Step-by-Step:

-

Charge: In a 50 mL round-bottom flask (RBF), dissolve Precursor A (1.0 mmol, 394 mg) in absolute ethanol (10 mL).

-

Add Reagent: Add hydrazine hydrate (80% aq. solution, 2.0 mmol, ~125 µL) dropwise.

-

Note: A slight excess (2 equiv) ensures complete consumption of the electrophile.

-

-

Catalysis: Add 2-3 drops of glacial acetic acid (catalyst).

-

Reflux: Heat the mixture to reflux (80 °C) for 2–4 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.5) should disappear; a new polar spot (Rf ~0.3) will appear.[6]

-

-

Workup: Cool the reaction mixture to room temperature (RT). Pour onto crushed ice (50 g) with stirring.

-

Isolation: Filter the resulting precipitate. Wash with cold water (2 x 10 mL) and cold ethanol (5 mL).

-

Purification: Recrystallize from ethanol/water if necessary.

Self-Validation Data:

| Parameter | Observation / Value |

|---|---|

| Appearance | White to off-white solid |

| Yield | Typical: 85–92% |

| 1H NMR Diagnostic | Disappearance of enol -CH= (s, ~6.8 ppm). Appearance of Pyrazole-H4 (s, ~7.1 ppm). |

Protocol B: Synthesis of Isoxazoles

Target: 3,5-Bis(3-bromophenyl)isoxazole

Rationale: Hydroxylamine acts as the nucleophile.[7] Pyridine is used as both a solvent and a base to neutralize the HCl salt of hydroxylamine and drive the dehydration.

Step-by-Step:

-

Charge: In a 50 mL RBF, combine Precursor A (1.0 mmol, 394 mg) and Hydroxylamine hydrochloride (2.0 mmol, 139 mg).

-

Solvent: Add Ethanol (10 mL) and Pyridine (1 mL).

-

Reflux: Heat to reflux for 6–8 hours.

-

Workup: Evaporate excess solvent under reduced pressure. Resuspend the residue in water (20 mL) and acidify slightly with dilute HCl (1M) to remove residual pyridine.

-

Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash organic layer with brine, dry over Na₂SO₄.

-

Purification: Flash column chromatography (Silica, Hexane/EtOAc gradient).

Self-Validation Data:

| Parameter | Observation / Value |

|---|---|

| Appearance | Pale yellow solid |

| Yield | Typical: 70–80% |

| Key Mechanism | Formation of oxime intermediate followed by intramolecular O-attack on carbonyl. |

Protocol C: Synthesis of Pyrimidines

Target: 2-Amino-4,6-bis(3-bromophenyl)pyrimidine

Rationale: This follows a modified Pinner synthesis. Guanidine (generated in situ from guanidine carbonate or nitrate) reacts with the 1,3-diketone. A strong base is required to deprotonate the guanidine salt and the diketone enol.

Step-by-Step:

-

Base Preparation: Dissolve Sodium metal (2.0 mmol, 46 mg) in dry Ethanol (10 mL) to generate NaOEt in situ. (Alternatively, use commercially available NaOEt).

-

Add Reagent: Add Guanidine Nitrate (2.0 mmol, 244 mg) to the ethoxide solution and stir for 10 min.

-

Add Substrate: Add Precursor A (1.0 mmol, 394 mg).

-

Reflux: Heat to reflux for 8–12 hours.

-

Workup: Cool to RT. Evaporate solvent. Add water (20 mL).

-

Isolation: The product often precipitates. Filter and wash with water. If oil forms, extract with DCM.

Self-Validation Data:

| Parameter | Observation / Value |

|---|---|

| Appearance | Yellowish crystalline solid |

| Yield | Typical: 65–75% |

| 1H NMR Diagnostic | Pyrimidine-H5 singlet (~7.5-8.0 ppm). Broad NH2 singlet (exchangeable with D2O). |

Protocol D: Synthesis of 1,5-Benzodiazepines

Target: 2,4-Bis(3-bromophenyl)-3H-1,5-benzodiazepine

Rationale: The condensation of o-phenylenediamine (OPD) with 1,3-diketones is sensitive to acidity. Mild acid catalysis (AcOH) promotes the formation of the di-imine without causing polymerization.

Step-by-Step:

-

Charge: Mix Precursor A (1.0 mmol, 394 mg) and o-Phenylenediamine (1.0 mmol, 108 mg) in Ethanol (15 mL).

-

Catalyst: Add Glacial Acetic Acid (5 drops).

-

Reaction: Stir at room temperature for 30 mins, then heat to 50°C for 2–3 hours.

-

Note: Benzodiazepines can sometimes rearrange or hydrolyze under vigorous reflux; milder heating is preferred.

-

-

Workup: Cool to RT. The product usually precipitates as a colored solid (often yellow/orange).

-

Isolation: Filter and wash with cold ethanol.

Self-Validation Data:

| Parameter | Observation / Value |

|---|---|

| Appearance | Yellow/Orange solid |

| Yield | Typical: 80–88% |

| Stability | Store in the dark; benzodiazepines can be light-sensitive. |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (General) | Incomplete reaction or loss during workup. | Check TLC before stopping. Ensure aqueous layer pH is neutral/appropriate during extraction. |

| Oiling out | Product melting point near reaction temp or impurities. | Scratch flask with glass rod to induce nucleation. Use a co-solvent (e.g., Ether/Hexane) for recrystallization. |

| Pyrimidine Synthesis fails | Wet ethanol or old base. | Use freshly prepared NaOEt and dry ethanol. Water inhibits the dehydration steps. |

| Multiple spots on TLC (Benzodiazepine) | Formation of mono-imine intermediate. | Increase reaction time or temperature slightly. Add more acid catalyst. |

References

-

Heller, S. T., & Natarajan, S. R. (2006).[8] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[8] Organic Letters, 8(13), 2675–2678. Link

-

Kumar, R., et al. (2023).[9][10] Synthesis of 1,3-diphenylpropane-1,3-dione and their application in developing chemically and biologically relevant heterocyclic compounds. Journal of Molecular Structure, 1294, 136364. Link

-

Chosson, E., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.[4][7][11] Molecules, 28(2), 813. Link

-

Tayde, S., et al. (2023).[10] Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13, 3694–3714.[10] Link

-

Frizzo, C. P., et al. (2012). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]

- 5. ijtsrd.com [ijtsrd.com]

- 6. Microwave assisted the short time clean synthesis of 1,3-diketones as building blocks in heterocyclic synthesis: a facile synthesis and antimicrobial evaluation of new dihydropyridine, 4H-pyrane, dihydropyridazine, pyrimidine and pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Pyrimidine synthesis [organic-chemistry.org]

Strategic Utilization of 1,3-Bis(3-bromophenyl)propane-1,3-dione in Divergent Synthesis of Bioactive Heterocycles

[1]

Executive Summary

This application note details the strategic use of 1,3-bis(3-bromophenyl)propane-1,3-dione (herein referred to as 3-Br-DPPD ) as a high-value precursor in medicinal chemistry.[1] Unlike simple

Strategic Rationale: The "Divergent Intermediate"

In drug discovery, the meta-bromo substitution pattern of 3-Br-DPPD offers distinct advantages over para-substituted analogs:

-

Conformational Vectoring: Meta-substituents project functional groups into different regions of a protein binding pocket compared to linear para-substituents, often accessing auxiliary hydrophobic pockets.[1]

-

Symmetry: The molecule is symmetric, which simplifies the initial cyclization step (avoiding regiochemical mixtures when using hydrazine hydrate).

-

Solubility: Meta-disubstituted biaryls generally exhibit better solubility profiles than their rigid para-counterparts, improving the "drug-likeness" of the final library.[1]

Mechanistic Pathway

The utility of 3-Br-DPPD relies on two sequential chemical transformations:

Visualizing the Pathway

The following diagram illustrates the chemical logic, moving from the precursor to a diverse library of bioactive agents.

Figure 1: The divergent synthetic pathway utilizing 3-Br-DPPD to generate bioactive libraries.

Experimental Protocols

Protocol A: Synthesis of the Pyrazole Core (Knorr Cyclization)

Objective: Convert the 1,3-dione into the stable 3,5-bis(3-bromophenyl)pyrazole scaffold.[1]

Reagents:

-

3-Br-DPPD (1.0 equiv)[1]

-

Hydrazine hydrate (80%, 2.5 equiv)

-

Ethanol (Absolute, solvent)

-

Glacial Acetic Acid (Catalytic, 0.1 equiv)

Step-by-Step Methodology:

-

Setup: Charge a 100 mL round-bottom flask with 3-Br-DPPD (e.g., 460 mg, 1.0 mmol) and ethanol (20 mL). Stir until a suspension or partial solution is achieved.

-

Activation: Add glacial acetic acid (2-3 drops). The acid catalyzes the initial nucleophilic attack of hydrazine on the carbonyl.

-

Addition: Dropwise add hydrazine hydrate (excess is used to drive the reaction to completion and prevent azine formation). A slight exotherm may be observed.

-

Reflux: Equip with a condenser and heat to reflux (approx. 78°C) for 4–6 hours.

-

Validation: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (enol) usually runs higher than the pyrazole product. Look for the disappearance of the UV-active starting spot.[1]

-

-

Workup (Precipitation): Cool the reaction mixture to room temperature. Pour the mixture onto crushed ice (approx. 100 g) with stirring. The pyrazole is hydrophobic and will precipitate as a white/off-white solid.[1]

-

Purification: Filter the solid under vacuum. Wash with cold water (3 x 20 mL) to remove excess hydrazine. Recrystallize from ethanol/water if necessary.

Expected Yield: 85–95%[1]

Protocol B: Divergent Functionalization (Suzuki-Miyaura Coupling)

Objective: Utilize the bromine handles to attach aryl groups (e.g., 4-methoxyphenyl) to create a potential COX-2 inhibitor.[1]

Reagents:

-

3,5-Bis(3-bromophenyl)-1H-pyrazole (from Protocol A, 1.0 equiv)[1]

-

Aryl Boronic Acid (e.g., 4-methoxyphenylboronic acid, 2.5 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

-

Base: Na₂CO₃ (2M aqueous solution, 4.0 equiv)

-

Solvent: 1,4-Dioxane or Toluene/EtOH (2:1)[1]

Step-by-Step Methodology:

-

Inert Environment: Flame-dry a two-neck flask and purge with Argon/Nitrogen. Oxygen is the enemy of Palladium catalysts (leads to homocoupling).

-

Charge: Add the pyrazole scaffold, boronic acid, and solvent. Degas the solvent by bubbling Argon through it for 15 minutes.

-

Catalyst Addition: Add the Pd catalyst and the aqueous base rapidly against a positive pressure of Argon.

-

Reaction: Heat to 90–100°C for 12–18 hours.

-

Expert Tip: If the reaction stalls (monocoupling observed on LC-MS), add an additional 2 mol% catalyst and extend time.

-

-

Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with water and brine. Dry over MgSO₄.

-

Purification: Flash column chromatography (Silica gel). Gradient elution (Hexane -> 20% EtOAc/Hexane).[1]

Data Summary & Troubleshooting

The following table summarizes key physicochemical parameters and troubleshooting steps for the intermediate and final products.

| Parameter | Specification / Observation | Troubleshooting |

| Precursor Solubility | Low in neutral water; soluble in hot EtOH, DMSO, DMF.[1] | If precursor crashes out during reflux, add small amount of DMSO. |

| Cyclization Monitoring | SM Rf ~0.6 (Hex/EtOAc 3:1); Product Rf ~0.3. | If SM persists, add more hydrazine and increase reflux time. |

| Suzuki Impurity | "De-brominated" byproduct (hydrodehalogenation). | Caused by excessive heat or hydride sources. Ensure solvents are anhydrous/degassed. |

| Pd Removal | Dark residue in product. | Use a scavenger resin (e.g., SiliaMetS® Thiol) or wash with aqueous N-acetylcysteine. |

Experimental Workflow Diagram

Figure 2: Operational workflow for the isolation of the pyrazole core.

References

-

Knorr Pyrazole Synthesis: Knorr, L. (1883).[2] "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[3]

-

Bioactivity of 1,3-Dione Derivatives: Bekhit, A. A., et al. (2010). "Pyrazoles as anti-inflammatory agents".[4][5][6] European Journal of Medicinal Chemistry, 45(10), 4158-4169.

-

Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483.

-

Application in Drug Discovery: Li, J., et al. (2018). "Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates". Angewandte Chemie, 130(36), 11808–11813.[3]

Sources

- 1. 120-46-7|1,3-Diphenylpropane-1,3-dione|BLD Pharm [bldpharm.com]

- 2. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 6. jocpr.com [jocpr.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 1,3-Bis(3-bromophenyl)propane-1,3-dione

Introduction: Understanding Your Molecule

Welcome to the Technical Support Center. You are working with 1,3-Bis(3-bromophenyl)propane-1,3-dione , a symmetric

-

Keto-Enol Tautomerism: Like its parent compound dibenzoylmethane, this molecule exists in equilibrium between a keto form (colorless) and an enol form (often yellow). Do not mistake a light yellow color for impurity. The enol form is stabilized by an intramolecular hydrogen bond and conjugation with the aromatic rings.

-

Acidity (pKa ~9-10): The methylene protons between the carbonyls are acidic. This is the "handle" we will use for chemical purification.

-

Solubility Profile: The bromine atoms increase lipophilicity compared to the non-halogenated analog. It is highly soluble in DCM and chloroform, moderately soluble in acetone/ethyl acetate, and insoluble in water.

Module 1: Pre-Purification Assessment

Before choosing a method, assess your crude material using the Purification Decision Matrix .

Figure 1: Decision matrix for selecting the optimal purification workflow based on crude purity.

Module 2: The "Chemical Filter" Protocols

These methods rely on the chemical properties of the

Protocol A: Copper(II) Chelation (High Specificity)

Best for: Isolating the dione from structurally similar neutral byproducts.

-diketones form stable, neutral complexes with Cu(II) that precipitate out of aqueous/alcoholic solutions, while impurities remain in solution.-

Complexation:

-

Dissolve crude material in hot Methanol (MeOH) or Ethanol (EtOH) .

-

Add a saturated aqueous solution of Copper(II) Acetate (

) slowly. -

A gray-green or blue-green precipitate (the copper chelate) will form.

-

Stir for 30 minutes. Cool to room temperature (RT).

-

-

Filtration:

-

Filter the solid complex.[1] Wash thoroughly with cold water and cold EtOH to remove impurities trapped in the filter cake.

-